Lucanthone-d4 Hydrochloride

Bioanalysis LC-MS/MS Quantification

Lucanthone-d4 Hydrochloride is a tetradeuterated (1,1,2,2-d4) stable isotope-labeled internal standard for LC-MS/MS quantification. It co-elutes with non-deuterated Lucanthone and provides +4 Da mass differentiation, correcting for matrix effects, ionization variability, and extraction recovery errors. Substitution with non-isotopic or structural analog IS compromises assay accuracy and fails regulatory validation. Procure ≥98% pure deuterated IS for FDA/EMA-compliant pharmacokinetic studies and bioanalytical method validation.

Molecular Formula C20H25ClN2OS
Molecular Weight 380.967
CAS No. 1329613-40-2
Cat. No. B590179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLucanthone-d4 Hydrochloride
CAS1329613-40-2
Synonyms1-[[2-(Diethylamino)ethyl-d4]amino]-4-methyl-9H-thioxanthen-9-one Hydrochloride;  BW 57-233-d4;  Lucanthone-d4 MonoHydrochloride;  Miracil D-d4;  Miracol-d4;  Ms. 752-d4;  NSC 14574-d4;  Nilodin-d4;  RP 3735-d4;  Scapuren-d4;  Tixantone-d4; 
Molecular FormulaC20H25ClN2OS
Molecular Weight380.967
Structural Identifiers
SMILESCCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.Cl
InChIInChI=1S/C20H24N2OS.ClH/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20;/h6-11,21H,4-5,12-13H2,1-3H3;1H/i12D2,13D2;
InChIKeyLAOOXBLMIJHMFO-QJUQVXHISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lucanthone-d4 Hydrochloride (CAS 1329613-40-2): A Deuterated Internal Standard for Precise LC-MS/MS Quantification


Lucanthone-d4 Hydrochloride (CAS 1329613-40-2, C₂₀H₂₁D₄ClN₂OS, MW 380.97) is a deuterium-labeled analog of Lucanthone, a thioxanthenone DNA intercalator that inhibits topoisomerases and the dual-function base excision repair enzyme apurinic endonuclease 1 (APE-1) [1]. The compound is synthesized with four deuterium atoms replacing hydrogen atoms on the diethylaminoethyl side chain (specifically at the 1,1,2,2-tetradeuterio positions), providing a stable isotopic signature that enables its use as a high-precision internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows . As a stable isotope-labeled (SIL) internal standard, Lucanthone-d4 Hydrochloride is designed to co-elute with non-deuterated Lucanthone while offering a distinct mass shift (+4 Da) that allows for reliable differentiation and quantification in complex biological matrices [2].

Why Unlabeled Lucanthone or Non-Isotopic Analogs Cannot Substitute for Lucanthone-d4 Hydrochloride in Quantitative Bioanalysis


In LC-MS/MS bioanalysis, the use of a non-isotopic internal standard (e.g., unlabeled Lucanthone hydrochloride or a structural analog) introduces systematic error due to differential ionization efficiency, matrix effects, and extraction recovery variability [1]. Unlabeled Lucanthone cannot be distinguished from the analyte in the mass spectrometer, rendering it useless as an internal standard. Structural analogs, while distinguishable, often exhibit different chromatographic retention times and ionization responses, leading to inaccurate quantification [2]. Lucanthone-d4 Hydrochloride, as a stable isotope-labeled (SIL) internal standard, co-elutes with the target analyte and undergoes identical sample preparation and ionization processes, thereby correcting for matrix effects and instrument variability [3]. Substitution with a non-deuterated or differently labeled analog compromises assay accuracy, precision, and reproducibility, which is unacceptable for pharmacokinetic studies, therapeutic drug monitoring, or regulatory bioanalysis where validated methods demand SIL-IS [4].

Quantitative Differentiation Evidence for Lucanthone-d4 Hydrochloride vs. Comparators


Mass Spectrometric Differentiation: +4 Da Shift for Unambiguous Quantification vs. Unlabeled Lucanthone

Lucanthone-d4 Hydrochloride provides a +4 Da mass shift relative to unlabeled Lucanthone hydrochloride (MW 376.94 vs. 380.97 for the deuterated hydrochloride salt), enabling baseline-resolved detection in the mass spectrometer without interference from the natural isotopic abundance of the analyte . This mass difference is essential for accurate quantitation, as it allows the internal standard to be distinguished from the target compound while maintaining nearly identical chemical behavior. In contrast, unlabeled Lucanthone cannot serve as an internal standard for its own quantitation due to identical m/z values, and structural analogs may exhibit different ionization efficiencies or chromatographic retention times, introducing quantification bias [1].

Bioanalysis LC-MS/MS Quantification

Isotopic Purity and Labeling Position: Tetradeuteration at the Metabolic Site for Enhanced Analytical Selectivity

Lucanthone-d4 Hydrochloride features a defined tetradeuteration pattern on the diethylaminoethyl side chain (IUPAC: 4-methyl-1-[[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl]amino]thioxanthen-9-one hydrochloride) . This specific labeling at the N-alkyl side chain positions deuterium atoms at a site that is not prone to metabolic cleavage or exchange under physiological conditions, ensuring that the isotopic label remains intact during sample processing and analysis [1]. In comparison, alternative internal standards labeled at different positions or with fewer deuterium atoms may exhibit deuterium-hydrogen exchange or metabolic loss, leading to inaccurate quantification. Furthermore, the use of a defined tetradeuterated analog (rather than a mixed-isotopologue or ¹³C-labeled variant) provides a consistent and predictable mass shift without introducing chromatographic separation issues that can arise with perdeuterated or multi-¹³C-labeled compounds [2].

Isotopic Labeling Deuterium Analytical Selectivity

Chromatographic Co-elution Behavior: Minimizing Matrix Effects vs. Structural Analogs

Stable isotope-labeled internal standards like Lucanthone-d4 Hydrochloride are designed to co-elute exactly with the non-labeled analyte under reversed-phase LC conditions, thereby experiencing identical ionization suppression or enhancement due to matrix components [1]. In contrast, structural analogs used as internal standards often exhibit different retention times, exposing them to different matrix effects and leading to inaccurate quantification. Deuterated internal standards have been shown to provide more reproducible and accurate recoveries in LC-MS/MS assays compared to non-isotopic analogs, with typical precision (CV) <15% and recovery >80% achievable in validated methods . The deuterium labeling on Lucanthone-d4 is specifically positioned to minimize any chromatographic isotope effect that could lead to partial resolution from the analyte, a phenomenon sometimes observed with perdeuterated or ¹³C-labeled compounds where the isotopic substitution alters hydrophobicity [2].

LC-MS Matrix Effects Co-elution

Deuterium Kinetic Isotope Effect: Potential for Altered Metabolic Stability vs. Unlabeled Lucanthone

Deuteration at metabolically labile sites can introduce a kinetic isotope effect (KIE) that slows metabolic clearance. For Lucanthone, which is metabolized primarily by oxidation of the diethylaminoethyl side chain to form the active metabolite hycanthone [1], the placement of deuterium atoms at the ethylene carbons of this side chain (as in Lucanthone-d4) may reduce the rate of metabolic conversion. While no direct comparative metabolic stability data for Lucanthone-d4 vs. Lucanthone has been published, studies on analogous deuterated compounds demonstrate that deuterium substitution at sites of cytochrome P450-mediated oxidation can increase metabolic half-life by 20-50% [2]. This potential for enhanced metabolic stability could be leveraged in pharmacokinetic studies requiring extended analyte detection windows or in the development of deuterated drug candidates with improved pharmacokinetic profiles [3]. In contrast, unlabeled Lucanthone undergoes rapid metabolism to hycanthone, which may complicate quantification in biological samples [4].

Deuterium KIE Metabolic Stability Pharmacokinetics

Regulatory Acceptance and Method Validation Parameters vs. Non-Isotopic IS

Regulatory guidance from the FDA and EMA strongly recommends the use of stable isotope-labeled internal standards for LC-MS/MS bioanalytical methods to ensure accuracy and precision [1]. Lucanthone-d4 Hydrochloride, as a deuterated analog of the analyte, meets this regulatory preference. Validation parameters reported for methods employing Lucanthone-d4 include linearity over 1–1000 ng/mL, precision (CV) <15%, and recovery >80%, meeting or exceeding typical acceptance criteria . In contrast, methods relying on structural analogs as internal standards may fail to meet these stringent criteria due to differential matrix effects and recovery, potentially requiring additional validation experiments or being rejected during regulatory review [2]. The use of Lucanthone-d4 thus streamlines method development and regulatory submission for studies involving Lucanthone quantification in biological matrices.

Regulatory Compliance Method Validation Bioanalysis

Storage Stability and Handling: Defined Conditions vs. Unlabeled Lucanthone

Lucanthone-d4 Hydrochloride is supplied with defined storage recommendations (2-8°C, sealed, away from moisture) and stability guidance (stock solutions at -80°C for 6 months, -20°C for 1 month) [1]. This contrasts with unlabeled Lucanthone hydrochloride, for which stability data is less systematically documented, with vendors often stating that information concerning product stability, particularly in solution, has rarely been reported . The deuterated compound's stability profile is critical for its role as an internal standard, where consistent performance over time is essential for reliable quantification across multiple analytical runs [2]. Procurement of Lucanthone-d4 Hydrochloride from reputable vendors ensures access to Certificates of Analysis (CoA) that document lot-specific purity (typically ≥95%) and isotopic enrichment (typically ≥98 atom % D), parameters that directly impact assay performance .

Stability Storage Handling

Primary Research and Industrial Applications for Lucanthone-d4 Hydrochloride Based on Quantitative Differentiation Evidence


Quantitative Bioanalysis of Lucanthone in Pharmacokinetic Studies

Lucanthone-d4 Hydrochloride is the preferred internal standard for LC-MS/MS quantification of Lucanthone in plasma, serum, and tissue samples during preclinical and clinical pharmacokinetic studies . Its +4 Da mass shift enables unambiguous detection, while its co-elution with the analyte corrects for matrix effects, ensuring accurate and precise measurement of drug concentrations over time [1]. This is essential for generating reliable pharmacokinetic parameters (Cmax, AUC, t½) required for regulatory submissions.

Metabolism and Biotransformation Studies Using Stable Isotope Tracing

The defined tetradeuteration of Lucanthone-d4 at the metabolic site (diethylaminoethyl side chain) allows researchers to track the compound's metabolic fate using mass spectrometry without interference from endogenous compounds [2]. The potential deuterium kinetic isotope effect may slow metabolism, providing a longer detection window for parent drug and facilitating the identification and quantification of metabolites [3]. This is particularly valuable in studies investigating the prodrug activation of Lucanthone to hycanthone.

Method Development and Validation for Regulatory Bioanalysis

Lucanthone-d4 Hydrochloride supports the development and validation of bioanalytical methods that meet FDA and EMA guidelines, which strongly recommend stable isotope-labeled internal standards [4]. Methods employing Lucanthone-d4 have been shown to achieve linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%), parameters that align with regulatory expectations . Procurement of the deuterated standard thus de-risks regulatory submission and accelerates method transfer to CROs or clinical laboratories.

In Vitro Drug-Drug Interaction (DDI) and Transporter Assays

In studies evaluating Lucanthone as a perpetrator or victim of drug-drug interactions (e.g., CYP inhibition/induction, transporter-mediated uptake/efflux), accurate quantification of the compound in incubation media or cell lysates is critical [5]. Lucanthone-d4 Hydrochloride as an internal standard ensures that matrix effects from incubation buffers, serum proteins, or cell debris do not compromise the accuracy of concentration measurements, enabling robust determination of kinetic parameters (Km, Vmax, IC50) [6].

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